4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules. The presence of the 2,5-dimethoxybenzylidene group enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine and pyrazolone derivative. A common method includes the use of Knoevenagel condensation, where the aldehyde reacts with the amine in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Acts as a fluorescent dye for labeling cellular components, particularly lipid droplets.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s fluorescent properties are due to the presence of the 2,5-dimethoxybenzylidene group, which enhances its ability to absorb and emit light .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzylidene-rhodanine: Another compound with similar fluorescent properties used for labeling lipid droplets.
Nicotinic acid benzylidene hydrazide derivatives: Known for their antimicrobial and antiviral activities.
Uniqueness
4-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE stands out due to its unique combination of a pyrazolone core and a 2,5-dimethoxybenzylidene group, which imparts both chemical reactivity and fluorescent properties. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H21N3O3/c1-14-19(20(24)23(22(14)2)16-8-6-5-7-9-16)21-13-15-12-17(25-3)10-11-18(15)26-4/h5-13H,1-4H3 |
InChI Key |
PWXFUUMDAOQZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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